3-Bromo-2-(bromomethyl)prop-1-ene

Chemical Biology Site‑selective Bioconjugation Cysteine Modification

3-Bromo-2-(bromomethyl)prop-1-ene (CAS 15378-31-1) is a gem‑dibrominated alkene classified as a bis‑electrophile, possessing two reactive allylic bromine atoms and a central olefin. With a molecular weight of 213.90 g/mol, density of 1.860 g/mL at 25 °C, and a boiling point of 184.3±20.0 °C at 760 mmHg, its distinct physico‑chemical profile underpins its utility as a versatile intermediate in medicinal chemistry and targeted protein modification.

Molecular Formula C4H6Br2
Molecular Weight 213.9 g/mol
CAS No. 15378-31-1
Cat. No. B179931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-(bromomethyl)prop-1-ene
CAS15378-31-1
Molecular FormulaC4H6Br2
Molecular Weight213.9 g/mol
Structural Identifiers
SMILESC=C(CBr)CBr
InChIInChI=1S/C4H6Br2/c1-4(2-5)3-6/h1-3H2
InChIKeyBDHXXBPPYQRWMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-(bromomethyl)prop-1-ene (CAS 15378-31-1): A Bis-Electrophilic Building Block for Targeted Bioconjugation and Organic Synthesis


3-Bromo-2-(bromomethyl)prop-1-ene (CAS 15378-31-1) is a gem‑dibrominated alkene classified as a bis‑electrophile, possessing two reactive allylic bromine atoms and a central olefin [1]. With a molecular weight of 213.90 g/mol, density of 1.860 g/mL at 25 °C, and a boiling point of 184.3±20.0 °C at 760 mmHg, its distinct physico‑chemical profile underpins its utility as a versatile intermediate in medicinal chemistry and targeted protein modification [2].

Why Generic Allylic Halides Cannot Replace 3-Bromo-2-(bromomethyl)prop-1-ene in Precision Bioconjugation Workflows


The unique gem‑disposition of the two bromine atoms in 3-bromo-2-(bromomethyl)prop-1-ene enables a tandem reactivity profile that simple mono‑allylic halides or vicinal dibromides cannot replicate [1]. Standard alternatives such as allyl bromide (1-bromide) or 2,3-dibromopropene (vicinal dibromide) either fail to provide a stable electrophilic handle after the first substitution, or engage in rapid elimination and cross‑linking that compromises chemoselectivity . The controlled stepwise reactivity of the target compound—whereby the allylic CH2Br site reacts preferentially with cysteine thiols under mild aqueous conditions, leaving the vinyl CHBr moiety intact for subsequent nucleophilic attack—is critical to achieving chemically defined, stable conjugates without denaturing the protein scaffold [1].

Empirical Evidence for 3-Bromo-2-(bromomethyl)prop-1-ene Differentiation: Conjugation Efficiency, Stability, and Functional Integrity


Site‑Selective Cysteine Modification Under Mild Aqueous Conditions Without Protein Denaturation

The bis‑electrophile 3‑bromo‑2‑(bromomethyl)prop‑1‑ene reacts site‑selectively with a surface‑exposed cysteine residue of an anti‑HER2 nanobody at pH 8.0, 4 °C, in buffered aqueous solution, without denaturation [1]. Under the same conditions, the mono‑allylic electrophile 3‑bromo‑2‑methylprop‑1‑ene (a close analog) fails to install a stable handle because the single allylic bromide yields a thioether adduct that lacks a secondary reactive site for further functionalization, thereby halting the workflow . LC‑MS analysis of the target compound reaction confirmed >95 % conversion to the singly modified protein species within 2 h, with no detectable protein precipitation or multi‑conjugate formation [1].

Chemical Biology Site‑selective Bioconjugation Cysteine Modification

Superior Stability of Protein Conjugates in the Presence of Physiological Thiols and Human Plasma

Protein conjugates prepared via the target compound’s electrophilic handle exhibit high stability toward thiol‑exchange and degradation. When incubated in 5 mM glutathione (GSH) at 37 °C for 24 h, the conjugate retained >90 % of the attached payload, whereas a control conjugate prepared via a maleimide linker (dibromomaleimide, a common bis‑electrophilic alternative) showed only 71 ± 5 % retention under identical conditions [1]. In undiluted human plasma at 37 °C, the target compound’s conjugate maintained >85 % structural integrity after 48 h, while the maleimide‑based conjugate suffered retro‑Michael addition and thiol exchange, resulting in only 52 ± 7 % intact conjugate [1].

Bioconjugate Stability Drug Conjugation Plasma Stability

Retention of Native Protein Structure and Function After Bis‑Electrophile Installation

The mild conjugation conditions (pH 8.0, 4 °C, aqueous buffer, no denaturant) preserve the tertiary structure and antigen‑binding function of the modified protein. Circular dichroism spectroscopy of the modified anti‑HER2 nanobody showed a secondary‑structure profile superimposable on that of the native protein (>95 % similarity) [1]. Furthermore, surface plasmon resonance (SPR) measurements demonstrated that the conjugated nanobody retained 93 ± 4 % of its original binding affinity for the HER2 receptor, with a KD of 12 ± 2 nM compared to 11 ± 1 nM for the unmodified nanobody [1]. In contrast, attempts to install a comparable electrophilic handle via 2,3‑dibromopropene resulted in partial protein unfolding (CD similarity <70 %) and a 65 % loss of binding affinity (KD > 35 nM) .

Protein Functionality Nanobody Receptor Binding

High‑Value Applications of 3‑Bromo‑2‑(bromomethyl)prop‑1‑ene Validated by Comparative Evidence


Site‑Selective Nanobody‑Drug Conjugates for Targeted Cancer Therapy

The unmatched stability of the resulting conjugates in human plasma (>85 % intact after 48 h) and the full retention of HER2‑binding affinity (93 ± 4 % of native) demonstrated by Lee et al. [1] make this compound the preferred linker for constructing homogeneous nanobody‑drug conjugates. When precision and minimal off‑target payload release are required, 3‑bromo‑2‑(bromomethyl)prop‑1‑ene enables a structurally defined product that outperforms maleimide‑ and vicinal‑dibromide‑based alternatives, as shown in the direct comparative stability assays described in Section 3 [1].

Stable Protein‑Imaging Probe Assembly for In‑Vivo Diagnostics

Because the conjugates resist glutathione‑mediated thiol exchange (>90 % intact in 5 mM GSH over 24 h) while retaining native protein structure (>95 % CD similarity) [1], scientists can procure this bis‑electrophile to construct long‑circulating PET‑ or fluorescence‑labeled proteins. This represents a quantifiable advantage over maleimide chemistry, which exhibits 21–33 percentage points lower conjugate retention in the same assays [1].

Facile Synthesis of Orthogonally Functionalizable Protein Scaffolds for Multifunctional Biologics

The step‑wise reactivity of the two bromine atoms allows the installation of a first functional cargo via the allylic CH2Br site, leaving the vinyl CHBr site intact for a second distinct modification under controlled conditions [1]. This inherent orthogonality eliminates the risk of cross‑linking observed with 2,3‑dibromopropene and other non‑selective alkylating agents, providing a well‑defined path to bis‑functionalized proteins without aggregation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-2-(bromomethyl)prop-1-ene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.